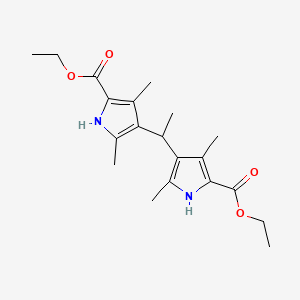
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide is an organic compound that features a furan ring, a hydrazinecarbothioamide group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and 1-(m-tolyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various reagents such as halogens, acids, or bases can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the hydrazinecarbothioamide group may produce corresponding amines.
Scientific Research Applications
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylmethylene)-1-phenylhydrazinecarbothioamide: Similar structure but with a phenyl group instead of a tolyl group.
2-(Furan-2-ylmethylene)-1-(p-tolyl)hydrazinecarbothioamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(Furan-2-ylmethylene)-1-(o-tolyl)hydrazinecarbothioamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
2-(Furan-2-ylmethylene)-1-(m-tolyl)hydrazinecarbothioamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the furan ring also adds to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13N3OS |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-1-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-10-4-2-5-11(8-10)16(13(14)18)15-9-12-6-3-7-17-12/h2-9H,1H3,(H2,14,18)/b15-9+ |
InChI Key |
MXMPLKCNDPUTIT-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N(C(=S)N)/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=S)N)N=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


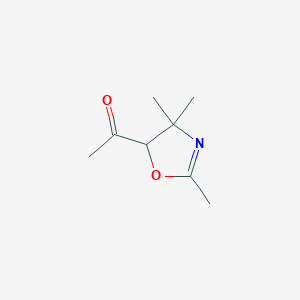
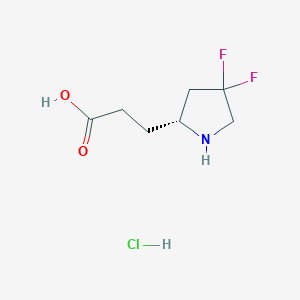
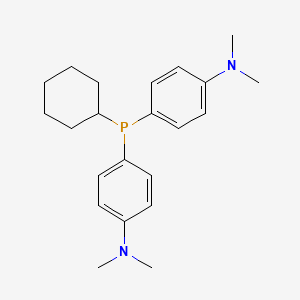
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
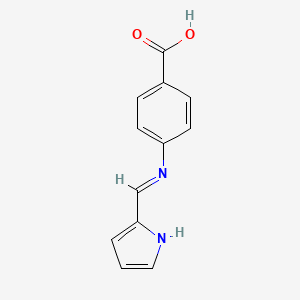
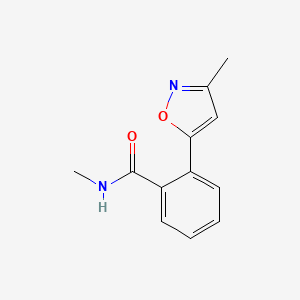
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
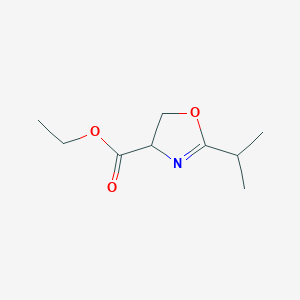
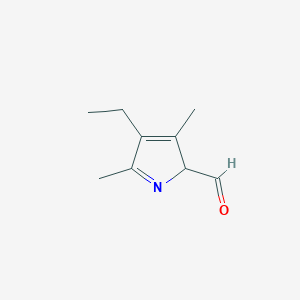
![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
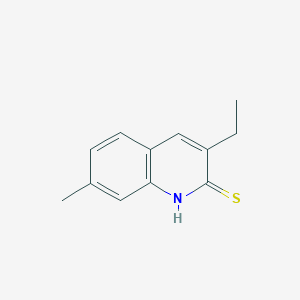

![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
